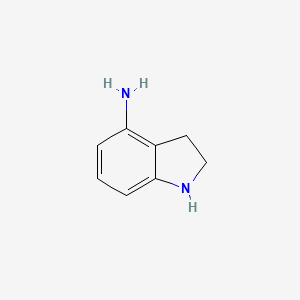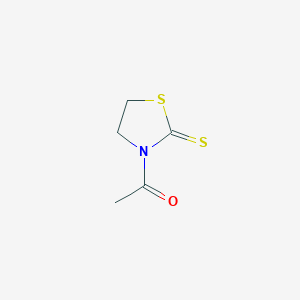
3-Acetylthiazolidine-2-thione
Descripción general
Descripción
3-Acetylthiazolidine-2-thione (AT-2-T) is a small molecule that has been studied for its potential as a therapeutic drug. AT-2-T is a member of the thiazolidine-2-thione family, which is a group of compounds with a variety of properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. AT-2-T has been shown to have a variety of pharmacological effects, including inhibition of tumor growth, suppression of inflammation and oxidative stress, and the promotion of cell survival. AT-2-T is also being studied for its potential to treat a range of diseases, including cancer, cardiovascular diseases, and neurological disorders.
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibition for Hyperuricemia Treatment
3-Acetylthiazolidine-2-thione derivatives have been synthesized and evaluated as novel inhibitors of xanthine oxidase (XO), a key enzyme in the development of hyperuricemia . These derivatives exhibit strong inhibitory activity, with certain compounds outperforming traditional treatments like allopurinol. The structure-activity relationship studies indicate that specific functional groups are crucial for XO inhibitory activity, making these derivatives promising leads for hyperuricemia treatment .
Enantioselective Aldol Reactions in Organic Synthesis
The compound has been utilized in highly enantioselective aldol-type reactions with achiral aldehydes to form various β-hydroxy carbonyl compounds . This process employs divalent tin enolate and chiral diamine derived from (S)-proline as a ligand, showcasing the compound’s utility in creating enantiomerically pure substances, which is vital for the development of pharmaceuticals .
Antidiabetic Properties
Similar to other thiazolidinone compounds, 3-acetylthiazolidine-2-thione may possess antidiabetic properties. These compounds can play a role in regulating blood sugar levels, which is an area of significant interest in diabetes research .
Antimicrobial and Antiviral Applications
The thiazolidinone class, to which 3-acetylthiazolidine-2-thione belongs, exhibits a broad spectrum of biological activities, including antimicrobial and antiviral effects . This makes it a valuable compound for developing new treatments against various bacterial and viral infections.
Anti-inflammatory and Anticonvulsant Effects
Thiazolidinones are known for their anti-inflammatory and anticonvulsant activities . Research into 3-acetylthiazolidine-2-thione could expand on these properties, potentially leading to new therapeutic agents for conditions characterized by inflammation and seizures.
Mecanismo De Acción
Target of Action
Thiazolidine-2-thione derivatives, a class of compounds to which 3-acetylthiazolidine-2-thione belongs, have been synthesized as inhibitors of xanthine oxidase (xo), a key enzyme in the generation and development of hyperuricemia .
Mode of Action
It has been used in the highly enantioselective aldol-type reaction forming various β-hydroxy carbonyl compounds . This reaction is achieved via divalent tin enolate employing chiral diamine derived from (S)-proline as a ligand .
Biochemical Pathways
Given its potential role as an xo inhibitor , it may impact purine metabolism, where XO plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.
Result of Action
As a potential xo inhibitor , it could potentially reduce the production of uric acid, thereby mitigating the symptoms of conditions like gout and hyperuricemia.
Propiedades
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBFBQWISCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472759 | |
| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylthiazolidine-2-thione | |
CAS RN |
76397-53-0 | |
| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-acetylthiazolidine-2-thione a valuable reagent in asymmetric synthesis?
A1: 3-Acetylthiazolidine-2-thione can act as a chiral auxiliary, a temporary chiral unit attached to an achiral molecule to control the stereochemical outcome of a reaction. Specifically, it facilitates the formation of chiral β-hydroxy carbonyl compounds, which are important building blocks for various pharmaceuticals and natural products. [, ]
Q2: How does 3-acetylthiazolidine-2-thione contribute to enantioselectivity in aldol-type reactions?
A2: Research suggests that 3-acetylthiazolidine-2-thione, upon deprotonation, forms a divalent tin enolate in the presence of tin(II) reagents. [, ] This tin enolate, when combined with chiral diamine ligands derived from (S)-proline, creates a chiral environment. This environment allows for the selective approach of achiral aldehydes to the enolate, ultimately leading to the formation of a specific enantiomer of the β-hydroxy carbonyl product. [, ]
Q3: What are the advantages of using 3-acetylthiazolidine-2-thione compared to other chiral auxiliaries for this type of reaction?
A3: One notable advantage is the ease of removing the 3-acetylthiazolidine-2-thione auxiliary after the aldol reaction. This removal can be achieved under mild conditions via methanolysis, simplifying the purification process. [] Additionally, the research highlights the effectiveness of amino alcohol-derived thiazolidinethiones like 4-(S)-IPTT and 4(S)-ETT as chiral auxiliaries in this context. [] This suggests that 3-acetylthiazolidine-2-thione and its derivatives offer a versatile platform for developing efficient and enantioselective aldol reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




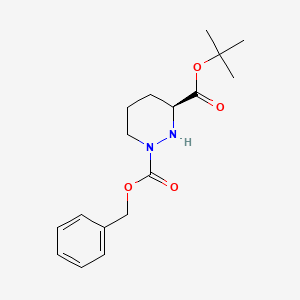
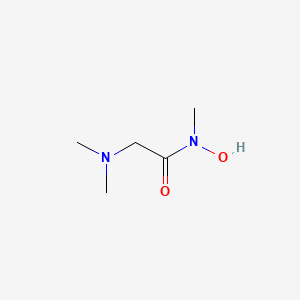



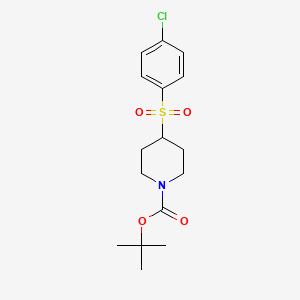

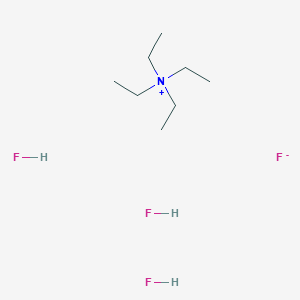



![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
